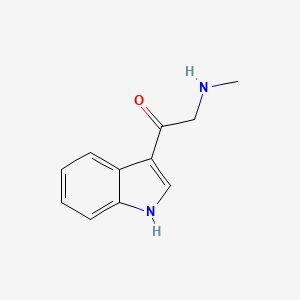

1-(1H-indol-3-yl)-2-(methylamino)ethanone

Description

Contextualization within Indole (B1671886) Core Chemistry

The indole core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic chemistry and pharmacology. google.com This structural motif is found in a vast array of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin (B10506), and numerous alkaloids with potent physiological effects. google.com The indole ring's unique electronic properties, arising from the delocalized π-electron system, allow it to participate in a variety of chemical reactions and biological interactions. rsc.org

In the realm of medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. rsc.org This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, from anti-inflammatory agents to anticancer therapies. rsc.org The versatility of the indole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. The placement of the ethanone (B97240) group at the C3 position of the indole ring in 1-(1H-indol-3-yl)-2-(methylamino)ethanone is a common strategy in the design of bioactive molecules, as this position is often crucial for interaction with target proteins.

General Significance of Indole-Ethanone Scaffolds in Chemical Research

The indole-ethanone scaffold, which combines the indole ring with an ethanone (or acetyl) group, is a key structural element in a multitude of synthetic compounds and natural products. This framework serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. For instance, derivatives of 1-(1H-indol-3-yl)ethanone are utilized in the synthesis of compounds with potential antibacterial and anti-inflammatory properties. google.com

The ethanone portion of the scaffold provides a reactive handle for a variety of chemical transformations. The carbonyl group can participate in reactions such as reductions, condensations, and formations of imines or oximes, allowing for the introduction of diverse functional groups. The α-carbon to the carbonyl group, as seen in this compound, is particularly amenable to functionalization, such as the introduction of an amino group. The presence of an α-amino ketone moiety is a feature of several biologically active compounds and is a subject of significant interest in synthetic methodology development. Research in this area focuses on creating efficient and selective methods for the synthesis of these valuable building blocks.

Research Objectives for this compound

While specific and detailed research findings for this compound are not widely documented in the reviewed literature, the general research objectives for a compound with this structure can be inferred from the broader context of indole and α-amino ketone chemistry. A primary objective would be the development of efficient and scalable synthetic routes to access this molecule. Given the importance of α-amino ketones as synthetic intermediates, establishing a reliable method for the synthesis of this compound would be a valuable contribution to organic synthesis.

A further objective would be the comprehensive characterization of its chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and to understand its chemical behavior.

Finally, a significant research objective would be the exploration of its potential biological activities. Given the pharmacological prominence of the indole scaffold, it is plausible that this compound could be investigated for a range of therapeutic applications. Based on the activities of related compounds, this could include screening for anticancer, anti-inflammatory, antimicrobial, or neurological effects. The structural similarity to known bioactive molecules would provide a rationale for its inclusion in such screening programs.

Below are data tables detailing the basic properties of this compound and a closely related compound for contextual comparison.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 3-methylaminoacetoindole |

| CAS Number | 15879-28-4 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

Table 2: Physicochemical Properties of the Related Compound 1-(1H-indol-3-yl)-2-(methylamino)ethanol

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-7-11(14)9-6-13-10-5-3-2-4-8(9)10/h2-6,12-13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBCSINYIHIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Structural Modification of the 1 1h Indol 3 Yl 2 Methylamino Ethanone Core

Strategies for N1-Substitutions on the Indole (B1671886) Ring

The nitrogen atom at the 1-position (N1) of the indole ring is a primary site for substitution, allowing for the introduction of a wide variety of functional groups. The two main strategies for this modification are N-alkylation and N-arylation.

N-alkylation introduces alkyl groups onto the indole nitrogen. This can be achieved through various methods, including reactions with alkyl halides, the use of N-tosylhydrazones, and enantioselective methods like the aza-Wacker-type reaction. For instance, direct N-alkylation can be performed using copper-catalyzed reductive cross-coupling between N-tosylhydrazones and the indole core. Another approach involves the enantioselective addition of indoles to in situ generated cyclic N-acyl imines, catalyzed by chiral phosphoric acids. Palladium-catalyzed N-alkylation has also been demonstrated with α-substituted allyl acetates, yielding N-functionalized indoles with high enantioselectivity.

N-arylation involves the introduction of an aryl group at the N1 position. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions. Prominent methods include the Buchwald-Hartwig amination, Chan-Lam coupling, and Ullmann condensation. Palladium-catalyzed N-arylation, for example, can be accomplished using aryl halides (iodides, bromides, chlorides) and triflates in the presence of bulky, electron-rich phosphine ligands. Copper-catalyzed N-arylation is another effective method, often utilizing copper(I) iodide with various ligands. Microwave-assisted, one-pot, three-component synthesis combining Fischer indolization with copper(I)-catalyzed N-arylation has also been developed for the efficient production of N-arylindoles.

Table 1: Selected Methods for N1-Substitution of the Indole Ring

| Method | Reagents/Catalysts | Type of Substitution |

|---|---|---|

| Copper-Catalyzed Reductive Cross-Coupling | N-Tosylhydrazones, Copper Iodide, Potassium Hydroxide, Tri(p-tolyl)phosphine | N-Alkylation |

| Chiral Phosphoric Acid Catalysis | Hydroxy Isoindolinones (to generate N-acyl imines), Bismesityl-substituted chiral phosphoric acid | N-Alkylation |

| Palladium-Catalyzed Allylic Alkylation | α-Substituted Allyl Acetates, Palladium Complex, Chiral Ligand | N-Alkylation |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates, Palladium Catalyst (e.g., Pd2(dba)3), Bulky Phosphine Ligand, Base (e.g., NaOt-Bu) | N-Arylation |

| Copper-Catalyzed N-Arylation | Aryl Halides, Copper(I) Iodide, Ligand (e.g., trans-1,2-cyclohexanediamine) | N-Arylation |

| Microwave-Assisted One-Pot Synthesis | Hydrazine, Ketone/Aldehyde, Aryl Iodide, Copper(I) Oxide, Potassium Phosphate | N-Arylation |

Modifications and Functionalization on the Indole Benzene (B151609) Ring

The benzene portion of the indole ring, often referred to as the benzenoid ring, is less reactive than the pyrrole (B145914) moiety. However, it can be functionalized through various electrophilic aromatic substitution reactions, typically after the more reactive positions (N1 and C3) are blocked or under specific reaction conditions. Key modifications include halogenation, nitration, and alkylation.

Halogenation of the indole benzene ring can introduce chloro, bromo, or iodo substituents. The regioselectivity of halogenation is highly dependent on the reaction conditions and the substituents already present on the indole ring. For instance, enzymatic halogenation using thermostable RebH variants has been shown to brominate the benzenoid ring of various indole derivatives. Chemical methods often employ halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The use of copper(II) halides can also achieve selective halogenation, with the selectivity being influenced by the presence of a base or water.

Nitration introduces a nitro group onto the benzene ring. Due to the acid-sensitivity of the indole nucleus, nitration is typically carried out under non-acidic conditions using reagents like ethyl nitrate in the presence of sodium ethoxide, or benzoyl nitrate. Nitration of 3-substituted indoles with concentrated nitric acid can lead to substitution at the 4, 5, 6, or 7-positions, with the specific outcome depending on the nature of the C3-substituent and the reaction conditions. For example, nitration of 3-acetylindole with concentrated nitric acid predominantly yields the 6-nitro derivative.

Alkylation of the indole benzene ring can be achieved through Friedel-Crafts type reactions, though these are less common due to the high reactivity of the pyrrole ring. More controlled methods often involve directed metalation, where a directing group on the indole ring guides a metalating agent (like t-butyllithium) to a specific position on the benzene ring, followed by quenching with an alkylating agent. This allows for regioselective introduction of alkyl groups at positions C4, C5, C6, or C7.

Table 2: Functionalization of the Indole Benzene Ring

| Modification | Reagents/Conditions | Typical Position(s) of Substitution |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Copper(II) Halides | C4, C5, C6, C7 |

| Nitration | Ethyl Nitrate/Sodium Ethoxide, Benzoyl Nitrate, Concentrated Nitric Acid | C4, C5, C6, C7 |

| Alkylation | Directed Metalation (e.g., t-BuLi) followed by Alkyl Halide | C4, C5, C6, C7 |

Structural Elaboration at the Ethanone (B97240) Moiety

The ethanone side chain, -C(=O)CH₂(NHCH₃), of the core molecule offers several avenues for structural modification. These include reactions at the α-carbon (the carbon adjacent to the carbonyl group), transformations of the carbonyl group itself, and modifications of the terminal methylamino group.

α-Functionalization: The α-carbon of the ethanone moiety can be functionalized. For instance, α-halogenation can be achieved under acidic or basic conditions to introduce a halogen atom. α-Amination, the introduction of an additional amino group at the α-position, can be performed using various aminating agents, such as arylhydroxylamines in the presence of an iron catalyst, or azodicarboxylates with an organocatalyst like L-proline.

Carbonyl Group Transformations: The carbonyl group is a key site for a variety of chemical transformations. It can be reduced to a hydroxyl group using reducing agents like sodium borohydride, converting the ethanone to an amino alcohol. The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of alkene derivatives. This reaction involves the use of a phosphonium ylide.

Modification of the Methylamino Group: The secondary amine in the side chain can also be a site for modification. For instance, it could be further alkylated or acylated to introduce different substituents.

Table 3: Potential Modifications of the Ethanone Moiety

| Reaction | Reagents/Conditions | Resulting Structure |

|---|---|---|

| α-Halogenation | Halogen (Cl₂, Br₂, I₂) with acid or base catalyst | 1-(1H-indol-3-yl)-1-halo-2-(methylamino)ethanone |

| α-Amination | Arylhydroxylamines/Fe-catalyst or Azodicarboxylates/L-proline | 1-(1H-indol-3-yl)-1,2-diaminoethanone derivative |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(1H-indol-3-yl)-2-(methylamino)ethanol |

| Wittig Olefination | Phosphonium Ylide (e.g., Ph₃P=CH₂) | 1-(1H-indol-3-yl)-3-(methylamino)-1-propene derivative |

Rational Design of Hybrid Indole-Ethanone Structures with Other Heterocycles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug design. The 1-(1H-indol-3-yl)-2-(methylamino)ethanone core can be linked to other heterocyclic rings to create hybrid molecules with potentially enhanced or novel biological activities. The synthesis of such hybrids often involves multi-component reactions or the step-wise construction of the second heterocyclic ring onto the indole-ethanone scaffold.

Indole-Pyrazole Hybrids: These can be synthesized by reacting a suitable indole precursor with reagents that form a pyrazole ring. For example, indole-3-carboxaldehyde (B46971) can be a starting point for creating chalcone intermediates, which are then cyclized with hydrazine derivatives to form the pyrazole ring.

Indole-Pyrimidine Hybrids: The synthesis of indolyl-pyrimidine derivatives can also start from indole-3-carboxaldehyde. A common method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. Alternatively, indolyl chalcones can be condensed with urea, thiourea, or guanidine to form the pyrimidine ring.

Indole-Thiazole Hybrids: The Hantzsch thiazole synthesis is a classical method for constructing a thiazole ring, which can be adapted for the synthesis of indolyl-thiazoles. This typically involves the reaction of an α-haloketone with a thioamide. In the context of our core molecule, a derivative with an α-haloketone functionality could be reacted with a thioamide to form the thiazole ring.

Indole-Triazole Hybrids: Triazole rings can be introduced using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. An alkyne- or azide-functionalized indole-ethanone derivative could be reacted with a corresponding azide or alkyne-containing molecule to form the 1,2,3-triazole ring.

Table 4: Examples of Hybrid Indole-Heterocycle Synthesis Strategies

| Heterocycle | Key Reaction | Typical Starting Materials from Indole Core |

|---|---|---|

| Pyrazole | Cyclocondensation | Indole-3-carboxaldehyde derived chalcones, Hydrazine derivatives |

| Pyrimidine | Biginelli Reaction or Cyclocondensation | Indole-3-carboxaldehyde, β-ketoesters, Urea/Thiourea/Guanidine |

| Thiazole | Hantzsch Thiazole Synthesis | α-Halo-indolyl-ketone derivative, Thioamide |

| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | Alkyne- or azide-functionalized indole derivative |

Structure Activity Relationship Sar Investigations of 1 1h Indol 3 Yl 2 Methylamino Ethanone Analogues

Elucidation of Key Pharmacophores within the Indole (B1671886) Ethanone (B97240) Scaffold

The indole ethanone scaffold is a key pharmacophore for a variety of biological targets. The indole nucleus itself is a crucial component, often involved in hydrogen bonding or steric interactions within the binding site of target proteins. nih.gov The ethanone linker and the terminal amino group also play significant roles in the molecule's interaction with its biological target.

Pharmacophore models for indole derivatives often highlight the importance of:

A hydrogen bond donor feature associated with the indole N-H group. nih.gov

A hydrogen bond acceptor feature, which can be the carbonyl oxygen of the ethanone moiety.

A hydrophobic region defined by the indole ring system. mdpi.com

A positively ionizable feature, typically the terminal amino group.

A pharmacophore model for monoamine triple uptake inhibitors, for instance, identified hydrophobic, aromatic, and cationic features as essential for activity. nih.gov For indole derivatives targeting the serotonin (B10506) transporter, the indole scaffold has been a key element in designing potent ligands. nih.gov

Influence of Substituent Nature and Position on Ligand-Target Interactions

The nature and position of substituents on the indole ethanone scaffold significantly modulate ligand-target interactions and, consequently, biological activity.

Substitutions on the Indole Ring:

Indole N-Methylation: Methylation of the indole nitrogen is also well-tolerated in certain series of compounds. nih.gov However, in other cases, the N-H group is crucial for hydrogen bonding, and its substitution to N-methyl can lead to inactivity. nih.gov

Variations of the Aromatic Side Chain:

The nature of the aromatic group attached to the ethanone side chain can also be varied. For some targets, these modifications are well-tolerated, suggesting this part of the molecule may be solvent-exposed or fit into a less restrictive pocket. nih.gov

The following table summarizes the impact of substitutions on the activity of various indole ethanone analogues:

| Compound Series | Substitution Position | Substituent Type | Effect on Activity |

| Indol-2-yl ethanones | 5- and 6-positions | Small substituents | Well-tolerated, micromolar IC50 values nih.gov |

| Indole-based HIV-1 fusion inhibitors | Linkage between indole rings | 5-6', 6-5', 5-5' vs 6-6' | Reduced activity nih.gov |

| Dihalogenated indole derivatives | C-5 of indole ring | Halogen | Increased potency nih.gov |

| Indol-2-yl ethanones | Indole N-position | Methylation | Well-tolerated nih.gov |

| N-(indol-3-ylglyoxyl)arylalkylamides | Indole N-position | Methylation | Inactive nih.gov |

Steric and Electronic Effects on Biological Potency

The biological potency of 1-(1H-indol-3-yl)-2-(methylamino)ethanone analogues is governed by a delicate interplay of steric and electronic factors. Quantitative structure-activity relationship (QSAR) studies are instrumental in dissecting these effects.

Steric Effects:

The size and shape of substituents can either enhance or diminish biological activity. For instance, bulky substituents can cause steric hindrance, preventing the molecule from fitting into the target's binding pocket. Conversely, optimal steric bulk can promote favorable van der Waals interactions. In a 3D-QSAR study of indol-2-yl ethanone derivatives, it was found that less steric groups would be favorable for inhibitory activity. researchgate.net The poor activity of certain indole derivatives was attributed to repulsive steric interactions between their side chain phenyl rings and the boundaries of the receptor. nih.gov

Electronic Effects:

A 3D-QSAR study on a series of indole derivatives highlighted that hydrophobic and steric effects predominantly determine binding affinities. researchgate.net The following table illustrates the contribution of different fields in a CoMFA study of 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives, a related class of compounds:

| Field | Contribution (%) |

| Steric | 52.3 |

| Electrostatic | 47.7 |

Data from a CoMFA study on 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives. frontiersin.org

Conformational Preferences and Their Relation to SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The preferred conformation of this compound analogues dictates how they present their key pharmacophoric features to the target receptor.

While specific conformational analysis of this compound is not extensively detailed in the provided context, general principles of conformational analysis of flexible molecules can be applied. The rotational freedom around the single bonds in the ethanone linker allows the molecule to adopt various conformations. The relative orientation of the indole ring, the carbonyl group, and the methylamino group is crucial for proper binding.

Development of Predictive SAR Models

Predictive SAR models, such as QSAR models, are valuable tools in drug discovery for forecasting the biological activity of novel compounds and for guiding the design of more potent analogues. frontiersin.org

Several QSAR studies have been successfully applied to series of indole derivatives. These models mathematically correlate the structural or physicochemical properties of the molecules with their biological activities.

2D-QSAR: These models use descriptors derived from the two-dimensional representation of the molecule. A 2D-QSAR study on indole derivatives as COX-2 inhibitors resulted in a statistically significant model with a high squared correlation coefficient (r²) of 0.9382 and a cross-validated squared correlation coefficient (q²) of 0.8557, indicating good predictive power. ijpsr.com

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules. A 3D-QSAR study on indol-2-yl ethanone derivatives yielded a k-nearest neighbor molecular field analysis (kNN-MFA) model with a q² of 0.76 and a predictive r² of 0.79. researchgate.net Another 3D-QSAR study on indole and isatin (B1672199) derivatives produced a model with acceptable predictive statistics in both the training set (q² = 0.596) and an external test set (r²ext = 0.695). mdpi.com

These models provide valuable insights into the structural requirements for activity and can be used to virtually screen new compound libraries before their synthesis, thus accelerating the drug discovery process.

The following table summarizes the statistical parameters of some predictive SAR models for indole derivatives:

| Model Type | Compound Series | q² | pred_r² or r²ext |

| 2D-QSAR (MLR) | Indole derivatives (COX-2 inhibitors) | 0.8557 | 0.7443 ijpsr.com |

| 3D-QSAR (kNN-MFA) | Indol-2-yl ethanones | 0.76 | 0.79 researchgate.net |

| 3D-QSAR (Atom-based) | Indole and isatin derivatives | 0.596 | 0.695 mdpi.com |

Pharmacological Mechanisms and Receptor Interactions of 1 1h Indol 3 Yl 2 Methylamino Ethanone and Its Derivatives

In Vitro Characterization of Receptor Binding Affinity and Selectivity

The initial step in characterizing the pharmacological profile of a compound involves determining its ability to bind to specific biological targets. For the derivatives of 1-(1H-indol-3-yl)-2-(methylamino)ethanone, binding affinity and selectivity have been assessed for several receptors, primarily within the GPCR family.

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a fundamental technique used to determine the affinity of a test compound for a receptor. This method measures the ability of an unlabeled compound to displace a radioactively labeled ligand from its receptor. The results are typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Studies on various indole (B1671886) derivatives have demonstrated notable binding affinities for cannabinoid and dopamine (B1211576) receptors. For instance, a series of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA were evaluated for their binding affinity to the human cannabinoid 1 (CB1) receptor. mdpi.com The results showed that while chlorination at positions 4 and 5 of the indole core reduced binding affinity, derivatives with chlorine at positions 2, 6, and 7 retained high affinity, with Kᵢ values in the nanomolar range. mdpi.com Similarly, certain indole-2-carboxamide derivatives have been identified as allosteric modulators of the CB1 receptor. nih.gov

In another therapeutic area, substituted 1H-indolyl carboxylic acid amides were synthesized and tested for their affinity to human dopamine D2 and D3 receptors. These compounds displayed high affinity for both receptor subtypes, with Kᵢ values ranging from 2.0 to 11.7 nM for D₂ receptors and 0.4 to 3.7 nM for D₃ receptors. nih.gov

| Derivative Class | Target Receptor | Key Findings | Reference |

| Chloroindole Analogues of MDMB-CHMICA | Human Cannabinoid Receptor 1 (CB1) | Chlorination at positions 2, 6, and 7 of the indole core retained high binding affinity (Kᵢ in low nM range). | mdpi.com |

| 1H-Indolyl Carboxylic Acid Amides | Human Dopamine Receptor D2 | Displayed high binding affinity with Kᵢ values ranging from 2.0 to 11.7 nM. | nih.gov |

| 1H-Indolyl Carboxylic Acid Amides | Human Dopamine Receptor D3 | Displayed high binding affinity with Kᵢ values ranging from 0.4 to 3.7 nM. | nih.gov |

Determination of Binding Kinetics

While binding affinity (Kᵢ) provides a measure of the equilibrium state, a more detailed understanding of the drug-receptor interaction is offered by binding kinetics, which describes the rate of association (kₒₙ) and dissociation (kₒff) of a ligand. These parameters can significantly influence a compound's duration of action and pharmacological profile. However, for the specific this compound derivatives discussed in the reviewed literature, detailed studies characterizing their association and dissociation rate constants at various receptors have not been extensively reported.

Investigation of Receptor Activation and Functional Efficacy

Beyond binding, it is crucial to determine the functional consequence of a ligand-receptor interaction—whether the compound acts as an agonist, antagonist, or allosteric modulator. This is assessed through functional efficacy studies.

G-protein Coupled Receptor (GPCR) Signaling Assays

GPCRs transduce extracellular signals into intracellular responses through a variety of signaling pathways. nih.gov Functional assays for GPCRs often measure the modulation of second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺), or downstream events like the phosphorylation of kinases. eurofinsdiscovery.comfrontiersin.org

Indole derivatives have been shown to act as functional modulators of several GPCRs. For cannabinoid CB1 receptors, functional activity is often assessed using cAMP assays, as the receptor typically couples to the Gᵢ protein, which inhibits adenylyl cyclase and reduces cAMP levels. eurofinsdiscovery.com Some indole-2-carboxamide allosteric modulators of the CB1 receptor have been shown to activate the ERK1/2 pathway while decreasing Gᵢ coupling activity, demonstrating functional selectivity or biased agonism. nih.gov This phenomenon, where a ligand can differentially activate signaling pathways downstream of the same receptor, is a key area of modern pharmacology. nih.gov

The formyl peptide receptor 2 (FPR2), another GPCR, is activated by a diverse range of ligands, triggering multiple signaling cascades. nih.gov Upon agonist binding, FPR2 can stimulate phospholipase C (PLC), leading to an increase in intracellular calcium, and activate kinase pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. frontiersin.orgnih.gov

Enzyme Inhibition/Activation Studies (in vitro)

Derivatives of 1-(1H-indol-yl)ethanone have been extensively studied as inhibitors of enzymes implicated in inflammation and cancer.

Cyclooxygenase-2 (COX-2) Inhibition: A significant number of studies have focused on indole derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a major target for anti-inflammatory drugs. benthamdirect.comeurekaselect.com Various synthesized series of 1-(1H-indol-1-yl)ethanone and related indole derivatives have demonstrated potent and, in some cases, selective inhibition of COX-2. benthamdirect.comresearchgate.net For example, certain 1,3-dihydro-2H-indolin-2-one derivatives showed good COX-2 inhibitory activities, with IC₅₀ values in the low micromolar range. nih.gov

CBP/EP300 Bromodomain Inhibition: The bromodomains of the homologous proteins CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) have emerged as important therapeutic targets in oncology. nih.gov A study focused on the discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives identified highly potent inhibitors of the CBP/EP300 bromodomains. The most potent compound, 32h, exhibited an IC₅₀ value of 0.037 µM in an AlphaScreen assay and showed high selectivity for CBP/EP300 over other bromodomain-containing proteins. nih.govgenscript.com.cn

| Derivative Class | Target Enzyme | In Vitro Assay | Potency (IC₅₀) | Reference |

| 1,3-Dihydro-2H-indolin-2-ones | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 2.35 - 3.34 µM | nih.gov |

| 1-(1H-indol-1-yl)ethanone Derivatives | CBP/EP300 Bromodomain | AlphaScreen Assay | 0.037 µM (for compound 32h) | nih.gov |

Modulation of Intracellular Signaling Pathways (in vitro cellular models)

The pharmacological effects of this compound derivatives are ultimately mediated by their influence on intracellular signaling pathways. In vitro studies using cellular models have elucidated their impact on key pathways involved in inflammation and cellular stress.

Various indole derivatives have demonstrated the ability to suppress the production of pro-inflammatory mediators in cell-based assays. A synthetic indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), was shown to inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release in RAW-264.7 macrophage cells. nih.gov Furthermore, HMPH significantly reduced the LPS-induced release of tumor necrosis factor-alpha (TNF-α) in both mouse peritoneal macrophages and human peripheral blood mononuclear cells (PBMCs). nih.gov Another study on indole derivatives of ursolic acid also confirmed significant inhibition of pro-inflammatory cytokines, including TNF-α and IL-6. chemrxiv.org One such derivative, UA-1, effectively downregulated the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both the mRNA and protein levels. nih.gov

The mechanism for these anti-inflammatory effects often involves the modulation of central signaling hubs. The study of UA-1 revealed that its effects were associated with the downregulation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. Specifically, the compound inhibited the phosphorylation of NF-κB p65 and its inhibitor, IκBα. nih.gov The activation of GPCRs like FPR2 can also feed into these pathways, regulating host-defense and inflammatory responses through MAPK, ERK, and PI3K/Akt signal transduction. frontiersin.org Furthermore, the nitric oxide produced by iNOS typically activates soluble guanylate cyclase (sGC) to produce the second messenger cGMP; inhibition of NO production by these indole derivatives would consequently modulate this signaling pathway. nih.govnih.gov

Allosteric Modulation and Orthosteric Binding Site Analysis

The pharmacological profile of this compound and its derivatives is multifaceted, involving complex interactions with various receptor systems. A critical aspect of understanding their mechanism of action lies in the analysis of how these compounds engage with their target receptors, specifically concerning allosteric modulation and interactions with the primary (orthosteric) binding site. While direct research on this compound is limited, the broader class of indole derivatives has been the subject of studies that provide a framework for understanding its potential interactions.

Allosteric modulators are ligands that bind to a receptor at a site distinct from the orthosteric site, where the endogenous ligand binds. This binding event can induce a conformational change in the receptor, thereby altering the affinity and/or efficacy of the orthosteric ligand. nih.gov This mechanism offers a more nuanced approach to receptor modulation compared to direct agonism or antagonism at the orthosteric site.

Research into related indole structures has demonstrated the potential for allosteric modulation. For instance, a series of substituted 1H-indole-2-carboxamides have been identified as negative allosteric modulators of the cannabinoid 1 (CB1) receptor. nih.gov These compounds were found to dose-dependently decrease the maximal efficacy (Emax) of the CB1 agonist CP55,940. Structure-activity relationship (SAR) studies on these indole derivatives revealed that specific substitutions on the indole ring and associated phenyl ring were crucial for their modulatory potency. nih.gov

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, have been instrumental in elucidating the binding of indole-ethanone derivatives to various receptors. These studies provide insights into the potential orthosteric and allosteric interactions of this compound. For example, molecular docking studies of indolyl-3-ethanone-α-thioether derivatives targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) have identified key amino acid residues involved in the ligand-receptor interactions within the binding pocket. researchgate.net Similarly, computational analyses of 1-(1H-indol-1-yl)ethanone derivatives as cyclooxygenase-2 (COX-2) inhibitors have demonstrated excellent binding interactions with the enzyme's active site. researchgate.neteurekaselect.com

Furthermore, the discovery of 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the CBP/EP300 bromodomain highlights the diverse receptor targets for this class of compounds. A co-crystal structure of one such inhibitor in complex with CBP provided a solid structural basis for understanding the binding interactions at the orthosteric site. nih.gov

The analysis of how allosteric modulators affect the orthosteric binding pocket is crucial. Studies have shown that the binding of an allosteric modulator can induce conformational changes that alter the shape and chemical environment of the orthosteric site, thereby influencing the binding of the primary ligand. nih.gov This can manifest as either a positive or negative modulation of the orthosteric ligand's effect.

While direct experimental data on the allosteric modulation and orthosteric binding of this compound is not yet available, the existing research on related indole derivatives provides a strong foundation for hypothesizing its potential mechanisms. Future research employing binding assays, functional assays, and computational modeling will be necessary to fully characterize the pharmacological interactions of this specific compound.

Interactive Data Table: Research Findings on Related Indole Derivatives

| Compound Class | Target Receptor/Enzyme | Type of Interaction | Key Findings | Reference |

| 1H-indole-2-carboxamides | Cannabinoid 1 (CB1) Receptor | Negative Allosteric Modulation | Dose-dependently reduced the Emax of a CB1 agonist. Specific substitutions enhanced potency. | nih.gov |

| Indolyl-3-ethanone-α-thioethers | PfDHFR-TS | Orthosteric Binding | High binding energies and identification of key interacting amino acid residues. | researchgate.net |

| 1-(1H-indol-1-yl)ethanone derivatives | Cyclooxygenase-2 (COX-2) | Orthosteric Inhibition | Excellent binding interaction with the enzyme's active site. | researchgate.neteurekaselect.com |

| 1-(1H-indol-1-yl)ethanone derivatives | CBP/EP300 Bromodomain | Orthosteric Inhibition | High selectivity and potent inhibition. Co-crystal structure revealed binding mode. | nih.gov |

Computational and Theoretical Studies on 1 1h Indol 3 Yl 2 Methylamino Ethanone

Molecular Docking Analyses of Ligand-Protein Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an indole (B1671886) derivative, might interact with the active site of a target protein.

Identification of Key Interacting Residues and Binding Pockets

Docking studies on various indole derivatives have successfully identified key amino acid residues and binding pockets essential for their biological activity. For instance, in studies of indole-3-glyoxamide derivatives as potential inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), molecular docking revealed specific interactions within the enzyme active sites. These studies demonstrated that the indole scaffold could form crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov

Similarly, docking analyses of other indole-based compounds have elucidated their binding mechanisms with different targets. For example, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives identified key interactions within microbial enzyme active sites, rationalizing their observed antimicrobial and antibiofilm activities. mdpi.com In the context of Pim-1 kinase inhibitors, docking of indole derivatives highlighted that interaction with the amino acid residue Glu 121 is vital for binding. nih.gov These examples underscore the power of molecular docking to pinpoint the specific residues that are critical for the molecular recognition and binding of indole-containing ligands.

Prediction of Binding Modes and Affinities

Beyond identifying interaction sites, molecular docking predicts the binding mode and estimates the binding affinity, often expressed as a docking score in kcal/mol. Lower (more negative) scores typically indicate a more favorable binding interaction. Computational studies on 1-(1H-indol-1-yl)ethanone derivatives targeting the COX-2 enzyme have used docking to predict binding energies and correlate them with anti-inflammatory and analgesic activities. eurekaselect.com

In a study on indole derivatives as inhibitors for the enzyme Pim-1, docking was used to establish the correct orientation of the molecules within the active site, which is a prerequisite for building reliable 3D-QSAR models. nih.gov Likewise, research on indole-based compounds as potential antimicrobial agents used docking to prioritize synthesized molecules based on their predicted binding energies against target enzymes like UDP-N-acetylmuramate-L-alanine ligase. nih.gov One analog showed a superior docking score (−11.5 kcal/mol) compared to the standard drug. nih.gov

Table 1: Examples of Predicted Binding Affinities and Key Interactions for Indole Derivatives

| Indole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|---|

| Indole-3-glyoxamides | COX-2 | Data not specified | Data not specified | Hydrogen Bonding |

| Indolyl-3-ethanone-α-thioethers | PfDHODH | Data not specified | Data not specified | Hydrophobic Interactions |

| General Indole Derivatives | Pim-1 Kinase | Data not specified | Glu 121 | Hydrogen Bonding |

| 1-(1H-indol-1-yl)ethanone Derivatives | CBP Bromodomain | Data not specified | Data not specified | Structural Basis for Optimization |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

2D- and 3D-QSAR Methodologies

Both 2D- and 3D-QSAR approaches have been applied to indole derivatives. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as topological indices, connectivity indices, and physicochemical properties (e.g., logP). For example, a QSAR study on indole Schiff bases as COX-2 inhibitors revealed that their activity could be modeled using molecular connectivity indices and Wiener indices. researchgate.net Another study on indole analogues inhibiting human group V secretory phospholipase A2 found that descriptors related to molecular size, energy, and polarity were highly influential. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields as descriptors. These methods provide a 3D map of where modifications to the molecular structure would likely increase or decrease activity. A 3D-QSAR study on indole derivatives as Pim-1 inhibitors was used to understand the structural requirements for their activity. nih.gov Similarly, 3D-QSAR models for indole derivatives targeting α-amylase provided insights into how electrostatic and hydrophobic interactions could be optimized to design novel inhibitors. biointerfaceresearch.com

Validation and Applicability Domain of QSAR Models

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Internal validation is often performed using methods like leave-one-out (LOO) cross-validation (expressed as q²), while external validation involves predicting the activity of a set of compounds (the test set) that was not used in model development (expressed as R²pred).

For a series of 2,3-diaryl indoles as COX-2 inhibitors, a QSAR model yielded a cross-validated q² of 0.516 and a correlation coefficient (r) of 0.942, indicating a statistically significant model. tandfonline.com In the study of indole derivatives as Pim-1 inhibitors, the CoMFA and CoMSIA models showed q² values of 0.524 and 0.586, respectively, and were further validated using a test set of 17 molecules, confirming their predictive ability. nih.gov A QSAR study on indolyl-3-ethanone-α-thioethers as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) also reported robust models validated internally and externally. researchgate.net Defining the applicability domain of the model is also essential to ensure that predictions are only made for compounds that are structurally similar to those used to build the model.

Table 2: Statistical Validation Parameters for QSAR Models of Indole Derivatives

| Indole Derivative Class | QSAR Model Type | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | External Validation (R²pred) |

|---|---|---|---|---|

| Indole analogues vs. hVPLA2 | 2D-QSAR | 0.82-0.84 | 0.68-0.70 | Not Specified |

| 2,3-Diaryl indoles vs. COX-2 | 2D-QSAR (Fujita-Ban) | 0.888 | 0.516 | Not Specified |

| Indole derivatives vs. Pim-1 | 3D-QSAR (CoMFA) | 0.982 | 0.524 | Validated with test set |

| Indole derivatives vs. Pim-1 | 3D-QSAR (CoMSIA) | 0.974 | 0.586 | Validated with test set |

| Indolyl-3-ethanone-α-thioethers vs. PfDHODH | 2D-QSAR | 0.9482 | 0.8926 | 0.7028 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug design, MD simulations are frequently used to refine the results of molecular docking, assess the stability of a ligand-protein complex, and explore the conformational landscape of a ligand in the binding pocket. mdpi.comnih.gov

For indole derivatives, MD simulations have been instrumental in validating docking poses and understanding the dynamic nature of ligand-receptor interactions. In the study of Pim-1 inhibitors, MD simulations were performed to examine the stability of the interactions predicted by docking, particularly to investigate the pivotal role of the Glu 121 residue over time. nih.gov Similarly, a 20 ns MD simulation was used to understand the dynamic behavior of indole-based α-amylase inhibitors in the enzyme's active site. biointerfaceresearch.com These simulations can reveal subtle conformational changes and fluctuations in the binding mode that are not captured by static docking poses, providing a more realistic representation of the binding event and helping to calculate more accurate binding free energies. espublisher.com

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For indole derivatives, methods like Density Functional Theory (DFT) are frequently employed to model molecular structure and electron distribution. rsc.orgmdpi.com Studies on various indole-containing molecules have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), provides a reliable balance between accuracy and computational cost for predicting geometric and electronic properties. chemrxiv.orgresearchgate.net

The electronic character of the indole ring system is significantly influenced by substituents. The core indole structure is an aromatic heterocyclic system, and its electronic properties are a key determinant of its chemical behavior. nih.gov For 1-(1H-indol-3-yl)-2-(methylamino)ethanone, the acetyl group at the 3-position acts as an electron-withdrawing group, which modulates the electron density of the indole ring.

Key electronic properties that are typically analyzed through quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. chemrxiv.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is vital for predicting how the molecule will interact with biological targets like proteins and enzymes.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure, including charge transfer interactions within the molecule. This helps to quantify the stability arising from hyperconjugation and electron delocalization. researchgate.net

While specific computational data for this compound is not extensively published, the established methodologies applied to the indole scaffold provide a robust framework for its theoretical analysis.

| Property Calculated | Significance in Molecular Analysis |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| MEP Map | Visualizes charge distribution to predict sites for intermolecular interactions. |

| NBO Analysis | Details intramolecular charge transfer and stabilization energies. |

| Dipole Moment | Measures molecular polarity, affecting solubility and intermolecular forces. |

Virtual Screening and De Novo Design Based on Indole Ethanone (B97240) Scaffolds

The indole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds. nih.govfrontiersin.org This makes the indole ethanone framework an excellent starting point for computational drug discovery efforts, including virtual screening and de novo design.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. nih.gov For scaffolds like indole ethanone, this process involves:

Target Selection: Identifying a protein target implicated in a disease pathway. Indole scaffolds have been screened against a wide range of targets, including protein kinases, cyclooxygenase-2 (COX-2), and lumazine (B192210) synthase. nih.govresearchgate.netmdpi.com

Library Preparation: A large database of chemical compounds, such as the ZINC database, is prepared for docking. nih.gov

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity (docking score).

Hit Identification: Compounds with favorable docking scores and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) are selected as "hits" for further experimental validation.

For instance, a fragment-based virtual screening approach led to the identification of 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the CBP/EP300 bromodomain, which is a target in castration-resistant prostate cancer. nih.gov Similarly, indole-based structures have been screened to discover inhibitors of microbial enzymes, highlighting the versatility of this scaffold. nih.govfrontiersin.org

De Novo Design:

De novo design is a computational method for creating novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific target. This process can be scaffold-based, where a core structure like indole ethanone is elaborated with new functional groups to optimize binding interactions. The general steps include:

Scaffold Placement: The core indole ethanone scaffold is placed within the active site of the target protein.

Fragment Growing: The scaffold is extended by adding small chemical fragments or functional groups in an iterative manner. At each step, the new additions are chosen to form favorable interactions with the protein, such as filling a hydrophobic pocket or forming a hydrogen bond with a key residue.

Structure Optimization: The newly designed molecules are energetically minimized and evaluated for their predicted binding affinity and drug-like properties (e.g., solubility, metabolic stability).

Advanced Analytical Methodologies for the Characterization and Quantification of 1 1h Indol 3 Yl 2 Methylamino Ethanone

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of molecules by analyzing the mass-to-charge ratio (m/z) of their ions. When coupled with chromatographic separation techniques, MS provides high sensitivity and selectivity for analyzing complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For a molecule like 1-(1H-indol-3-yl)-2-(methylamino)ethanone, which possesses polar functional groups (a secondary amine and a ketone) and a relatively high molecular weight, direct GC-MS analysis can be challenging due to potential thermal degradation and poor volatility. To overcome this, derivatization, such as silylation of the amine and indole (B1671886) N-H groups, is often employed to increase thermal stability and volatility, making the compound more amenable to GC analysis. researchgate.net

Upon introduction into the mass spectrometer, typically using electron ionization (EI), the molecule undergoes fragmentation, creating a unique fingerprint or mass spectrum. The fragmentation pattern is predictable based on the molecule's structure. Key fragmentation pathways for the parent compound would likely involve:

Alpha-Cleavage: A characteristic fragmentation for amines and ketones. Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines. libretexts.org For this compound, this would result in the formation of a stable iminium ion.

Indole Ring Fragmentation: The stable indole ring itself is a prominent feature in the mass spectrum. A primary cleavage occurs at the bond between the indole ring and the carbonyl group, leading to a characteristic indolyl-acylium ion.

McLafferty Rearrangement: While less likely for this specific structure, this rearrangement is common for carbonyl compounds with an available gamma-hydrogen.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| Molecular Ion [M]˙⁺ | C₁₁H₁₂N₂O | 188 | Ionization of the parent molecule |

| [M-CH₃NH]⁺ | C₁₀H₇O | 143 | Cleavage of the C-N bond |

| Indole-3-carbonyl cation | C₉H₆NO | 144 | Cleavage of the bond between C2 and C3 of the side chain |

| Indole cation | C₈H₇N | 117 | Loss of the entire side chain |

| Methylaminomethyl cation | C₂H₆N | 44 | Alpha-cleavage adjacent to the carbonyl group |

This table presents predicted data based on established fragmentation principles, as specific experimental data for this compound is not widely published.

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. rsc.org The compound can be readily separated from complex matrices using reversed-phase liquid chromatography before being introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) are typically used, which protonate the molecule under acidic mobile phase conditions to form a protonated molecular ion, [M+H]⁺, with an m/z of 189.

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural confirmation and is the gold standard for quantification in complex matrices. In this technique, the precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process is invaluable for distinguishing the target analyte from background noise and isobaric interferences. For this compound, the primary product ions would result from the cleavage of the side chain.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This capability allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, serving as a powerful tool for structure confirmation and identification of unknown related substances. researchgate.net

| Ion Type | Formula | Predicted m/z | Description |

| Precursor Ion | [C₁₁H₁₂N₂O + H]⁺ | 189.0977 | Protonated parent molecule (HRMS data) |

| Product Ion 1 | [C₉H₆NO]⁺ | 144.0450 | Resulting from cleavage between C1 and C2 of the side chain |

| Product Ion 2 | [C₈H₇N]⁺ | 117.0578 | Loss of the glyoxylamide side chain |

This table presents predicted data based on the compound's structure, as specific experimental data is not widely published. LC-MS/MS is a common method for analyzing indole-related metabolites. unimi.itresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to conventional LC-MS analysis. IMS separates ions in the gas phase based on their size, shape, and charge. youtube.com This separation, which occurs on a millisecond timescale, provides a rotationally averaged collision cross-section (CCS) value for each ion. researchgate.net The CCS is a unique physicochemical property that can be used as an additional identifier, complementary to retention time and m/z. chromatographyonline.com

For the analysis of this compound, IMS-MS would offer significant advantages:

Isomer Separation: IMS can often separate isomers that are indistinguishable by mass spectrometry alone and may co-elute during chromatography. mdpi.com

Enhanced Confidence in Identification: The CCS value provides an additional data point for confirming the identity of the compound, reducing the likelihood of false positives. nih.gov

Cleaner Spectra: By separating the target analyte ions from background or matrix ions in the mobility dimension, IMS can produce cleaner MS/MS spectra, improving signal-to-noise and confidence in quantification.

While specific CCS data for this compound is not currently published, the technique's utility for profiling complex mixtures of indole alkaloids has been well-demonstrated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals in the this compound structure.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include the N-H proton of the indole ring, the aromatic protons on the benzene (B151609) portion of the indole, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons.

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. The spectrum would feature signals for the aromatic carbons of the indole ring, the carbonyl carbon (C=O), the methylene carbon, and the methyl carbon.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. It would be used to confirm the connectivity of the aromatic protons (H-4 through H-7) on the indole ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It is essential for assigning the carbon signals for all protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular structure. Key HMBC correlations would confirm the connection of the side chain to the indole ring, for example, a correlation from the methylene protons to the C3 carbon of the indole ring and to the carbonyl carbon. sdsu.edursc.org

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations |

| NH (Indole) | ~11.5 (broad s) | - | H-2, H-4 |

| C2-H | ~8.2 (s) | ~125 | C3, C3a, C7a |

| C4-H | ~7.6 (d) | ~122 | C3, C5, C6, C7a |

| C5-H | ~7.2 (t) | ~121 | C3a, C4, C6, C7 |

| C6-H | ~7.2 (t) | ~123 | C4, C5, C7, C7a |

| C7-H | ~7.5 (d) | ~112 | C3a, C5, C6 |

| CH₂ | ~4.0 (s) | ~55 | C=O, C3, C-Methyl |

| NH (Side Chain) | Variable (broad) | - | CH₂, C-Methyl |

| CH₃ | ~2.5 (s) | ~35 | CH₂, C=O |

| C=O | - | ~195 | CH₂, C3 |

| C3 | - | ~115 | H-2, H-4, CH₂ |

| C3a | - | ~128 | H-2, H-4, H-5, H-7 |

| C7a | - | ~136 | H-2, H-4, H-6, H-7 |

This table presents predicted chemical shifts and correlations based on data for similar indole-3-ethanone derivatives. youtube.comrsc.org Actual values may vary depending on solvent and experimental conditions.

Beyond basic structural confirmation, advanced NMR techniques can be applied for quantitative analysis. Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration or purity of a substance with high precision and accuracy, often without the need for a specific reference standard of the analyte itself. nih.govnih.gov

For this compound, a qNMR assay would involve:

Selecting a well-resolved, sharp signal in the ¹H NMR spectrum that is unique to the molecule (e.g., the C2-H proton or the methyl protons).

Adding a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to a precisely weighed sample.

Acquiring the ¹H NMR spectrum under conditions that ensure accurate integration, which includes a sufficiently long relaxation delay (d1) that is at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified. nih.gov

Calculating the analyte's purity or concentration by comparing the integral of the analyte's signal to the integral of the known-purity internal standard's signal.

This method is particularly valuable for characterizing new chemical entities or for certifying reference materials where a specific standard is not yet available. acs.orgresearchgate.net

Spectroscopic Methods (UV-Vis, IR, Fluorescence)

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of this compound by examining the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is the primary chromophore in this compound. The UV spectrum of indole and its derivatives typically exhibits two main absorption bands. researchgate.net For 3-substituted indoles, such as indole-3-acetic acid, these bands are generally observed around 220 nm and 280 nm. researchgate.net The more intense band at lower wavelengths is attributed to the π → π* transitions of the benzene ring, while the band around 280 nm, often showing fine structure, corresponds to transitions within the pyrrole (B145914) moiety of the indole ring. The presence of the ethanone (B97240) group at the 3-position is expected to influence these absorptions.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) | λmax 2 (nm) | Molar Absorptivity (ε) |

|---|---|---|---|---|

| Methanol | ~220 | High | ~280 | Moderate |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to its structural features. The presence of the secondary amine (N-H), the carbonyl group (C=O) of the ethanone, and the indole ring can be confirmed by specific vibrational frequencies.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3400-3300 | Medium |

| Amine N-H | Stretch | 3350-3310 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Carbonyl C=O | Stretch | 1680-1660 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

Fluorescence Spectroscopy

The indole nucleus is inherently fluorescent, making fluorescence spectroscopy a highly sensitive method for detection and quantification. taylorfrancis.com The fluorescence properties are largely determined by the indole ring, which acts as the fluorophore. Upon excitation at a wavelength around its absorption maximum (e.g., 280 nm), indole and its derivatives typically emit in the ultraviolet region. The emission maximum is known to be sensitive to the polarity of the solvent. For many tryptamine (B22526) derivatives, the emission peak is found around 350 nm. nih.gov

Interactive Data Table: Typical Fluorescence Properties

| Parameter | Expected Value |

|---|---|

| Excitation Wavelength (λex) | ~280 nm |

| Emission Wavelength (λem) | ~350 nm |

Chromatographic Separation Techniques (HPLC, UPLC)

Chromatographic methods are paramount for the separation of this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most utilized techniques for the analysis of indole alkaloids and related compounds. researchgate.netoup.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of tryptamine and its derivatives. google.com A nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is typically used. The mobile phase generally consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. google.com To improve peak shape and resolution for basic compounds like this compound, additives such as formic acid or ammonium (B1175870) acetate (B1210297) are often included in the mobile phase. researchgate.net Detection can be achieved using a UV detector set at one of the absorption maxima (e.g., 280 nm) or a fluorescence detector for enhanced sensitivity.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. jabonline.in The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. UPLC methods are particularly advantageous for the analysis of complex mixtures or for high-throughput screening. nih.gov

Interactive Data Table: Representative Chromatographic Conditions

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/0.1% Formic Acid in Water | Acetonitrile/0.1% Formic Acid in Water |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 25 °C | 40 °C |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) |

| Injection Vol. | 10 µL | 2 µL |

Method Validation and Quality Control in Analytical Research

To ensure that an analytical method is suitable for its intended purpose, it must be validated. nih.govchromatographyonline.com Method validation is a systematic process of demonstrating that an analytical procedure is reliable, reproducible, and accurate for the analysis of a specific analyte. nih.gov Quality control involves the routine procedures and policies implemented to ensure the integrity and quality of the analytical results. azolifesciences.com

Method Validation Parameters

A comprehensive validation of an HPLC or UPLC method for this compound would involve the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. scispace.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision). scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality Control

Quality control (QC) in the context of analyzing this compound involves a set of measures to ensure the quality of the analytical data. azolifesciences.comeurachem.org This includes:

Regular calibration and maintenance of analytical instruments. daltonresearchmolecules.com

The use of certified reference materials and standards.

Analysis of quality control samples (e.g., blanks, duplicates, and spiked samples) alongside the test samples to monitor the performance of the analytical method. acs.org

Implementation of standard operating procedures (SOPs) for all analytical methods.

Participation in proficiency testing schemes, where applicable.

By adhering to these principles of method validation and quality control, laboratories can ensure that the data generated for this compound is of high quality, reliable, and fit for purpose. azolifesciences.com

In Vitro Metabolism and Biotransformation of 1 1h Indol 3 Yl 2 Methylamino Ethanone

Identification of Metabolic Pathways and Enzymes (e.g., P450-mediated)

The biotransformation of 1-(1H-indol-3-yl)-2-(methylamino)ethanone is anticipated to be predominantly carried out by the cytochrome P450 (CYP) enzyme superfamily, which are the primary enzymes involved in Phase I metabolism of xenobiotics. The structure of the compound presents several sites susceptible to enzymatic modification.

Primary Metabolic Pathways:

Hydroxylation of the Indole (B1671886) Ring: The indole nucleus is a common target for oxidative metabolism. Hydroxylation can occur at various positions on both the benzene (B151609) and pyrrole (B145914) rings, with positions 4, 5, 6, and 7 being the most common. Studies on the metabolism of indole itself have implicated CYP2A6, CYP2C19, and CYP2E1 in its oxidation to various hydroxylated products.

N-Demethylation: The secondary amine in the side chain is a prime site for N-dealkylation. This reaction, involving the removal of the methyl group, is a very common metabolic pathway for N-methylated compounds and is frequently catalyzed by CYP isoforms such as CYP3A4 and CYP2B6.

Carbonyl Reduction: The ketone group on the ethanone (B97240) side chain is susceptible to reduction by carbonyl reductase enzymes, which would lead to the formation of a secondary alcohol.

Additional metabolic transformations could involve a combination of these pathways, such as hydroxylation of the indole ring followed by N-demethylation, leading to a variety of metabolites.

Table 1: Predicted Metabolic Pathways and Potential Key Enzymes (This table is illustrative, based on the metabolism of similar chemical structures, as direct experimental data for this compound is limited.)

| Metabolic Pathway | Potential Metabolite Type | Potentially Involved Enzyme Families |

| Aromatic Hydroxylation | Hydroxy-indole derivative | CYP2C, CYP2A, CYP2E |

| N-Dealkylation | Primary amine derivative | CYP3A, CYP2B |

| Carbonyl Reduction | Secondary alcohol derivative | Carbonyl Reductases |

| Combined Oxidation | Hydroxylated and N-demethylated derivative | Multiple CYPs |

Characterization of Metabolite Structures

The definitive structural elucidation of metabolites requires sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. In the absence of specific studies on this compound, the structures of its potential metabolites can be postulated based on the metabolic pathways identified above.

Proposed Major Phase I Metabolites:

M1: Hydroxylated Metabolites: A series of isomeric metabolites where a hydroxyl group is introduced onto the indole ring (e.g., 1-(5-hydroxy-1H-indol-3-yl)-2-(methylamino)ethanone).

M2: N-desmethyl Metabolite: The product of N-demethylation, resulting in 1-(1H-indol-3-yl)-2-aminoethanone.

M3: Reduced Metabolite: The product of carbonyl reduction, yielding 1-(1H-indol-3-yl)-2-(methylamino)ethanol.

Further biotransformation could lead to metabolites that have undergone multiple reactions, such as M4: Hydroxy-N-desmethyl Metabolite (e.g., 1-(5-hydroxy-1H-indol-3-yl)-2-aminoethanone).

Table 2: Proposed Structures of Putative Major Metabolites (Note: These structures are hypothetical and based on established metabolic reactions for analogous compounds.)

| Metabolite ID | Proposed Structure Name | Type of Biotransformation |

| M1 | 1-(hydroxy-1H-indol-3-yl)-2-(methylamino)ethanone | Aromatic Hydroxylation |

| M2 | 1-(1H-indol-3-yl)-2-aminoethanone | N-Demethylation |

| M3 | 1-(1H-indol-3-yl)-2-(methylamino)ethanol | Carbonyl Reduction |

| M4 | 1-(hydroxy-1H-indol-3-yl)-2-aminoethanone | Aromatic Hydroxylation & N-Demethylation |

In Vitro Metabolic Stability and Clearance Studies

Metabolic stability assays, typically conducted using human liver microsomes (HLM) or hepatocytes, are essential for predicting the in vivo clearance of a compound. These studies measure the rate of disappearance of the parent compound over time, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

For a compound like this compound, with multiple potential sites for metabolism, it is likely to be a substrate for several metabolic enzymes. This suggests that the compound may have a relatively short half-life and high intrinsic clearance in in vitro systems.

Table 3: Illustrative Data for In Vitro Metabolic Stability in Human Liver Microsomes (Disclaimer: The following data are hypothetical and provided for illustrative purposes to represent a potential metabolic profile, as specific experimental data for this compound were not found in the reviewed literature.)

| Parameter | Illustrative Value |

| In Vitro Half-life (t½) | 18 minutes |

| Intrinsic Clearance (CLint) | 77 µL/min/mg protein |

These illustrative values would categorize the compound as having a high rate of metabolism, suggesting it would be rapidly cleared from the system.

Comparison of Metabolic Profiles Across Different In Vitro Systems

The choice of in vitro system can significantly influence the observed metabolic profile. The primary systems used are liver microsomes, S9 fractions, and hepatocytes.

Liver Microsomes: This subcellular fraction is enriched in Phase I enzymes, particularly CYPs. Incubations with microsomes would be expected to primarily yield oxidative metabolites such as hydroxylated and N-demethylated products.

S9 Fraction: This fraction contains both microsomal and cytosolic enzymes. It can therefore mediate a broader range of Phase I reactions and some Phase II conjugation reactions, provided the necessary cofactors are supplied.

Hepatocytes: As intact cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, as well as cellular transporters. This system provides the most comprehensive in vitro model of hepatic metabolism, capable of producing both Phase I metabolites and their subsequent conjugated products (e.g., glucuronides and sulfates).

Table 4: Hypothetical Comparison of Metabolite Generation in Different In Vitro Systems (This table provides a conceptual comparison and is not based on direct experimental data for the specific compound.)

| Metabolite Type | Liver Microsomes | S9 Fraction | Hepatocytes |

| Parent Compound | ++ | ++ | + |

| Phase I Metabolites (Oxidative) | +++ | +++ | ++ |

| Phase II Metabolites (Conjugates) | - | +/- | +++ |

| (Symbol Key: - Not detected; +/- Low detection; + Low abundance; ++ Moderate abundance; +++ High abundance) |

This comparison underscores that while microsomes are a valuable tool for studying Phase I metabolism, hepatocytes are generally required to obtain a complete picture of a compound's biotransformation, including the formation of more polar, readily excretable Phase II metabolites.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-(1H-indol-3-yl)-2-(methylamino)ethanone, and how can conflicting spectral data be resolved?

- Methodology :